
Istaroxime oxalate
Overview
Description
Istaroxime oxalate is a novel intravenous agent with dual mechanisms of action: it inhibits the Na⁺/K⁺-ATPase pump (enhancing myocardial contractility) and stimulates the sarcoplasmic reticulum Ca²⁺-ATPase (SERCA2a) pump (improving diastolic relaxation) . This dual activity distinguishes it from traditional inotropic agents, as it simultaneously addresses systolic dysfunction and diastolic stiffness, critical challenges in acute heart failure (AHF) and cardiogenic shock. Preclinical and clinical studies demonstrate its ability to increase cardiac output, improve hemodynamic parameters (e.g., left ventricular ejection fraction, stroke volume index), and reduce pulmonary congestion without increasing myocardial oxygen demand or arrhythmia risk .
Preparation Methods
The synthesis of istaroxime oxalate involves several steps, starting from androstenedione. The key steps include the formation of an oxime derivative and subsequent reactions to introduce the aminoethoxy group. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the transformations. Industrial production methods focus on optimizing yield and purity, often employing advanced techniques such as crystallization and chromatography for purification .
Chemical Reactions Analysis
Structural Characteristics and Salt Formation
Istaroxime oxalate is the oxalic acid salt of istaroxime, a steroidal derivative with the chemical name (E,Z)-3-[(2-aminoethoxy)imino]androstane-6,17-dione .
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Salt Formation : The oxalate counterion enhances solubility and bioavailability. The reaction involves protonation of the amine group in istaroxime by oxalic acid, forming a stable ionic complex .
Key Functional Groups:
Amine Alkylation
Primary amines undergo alkylation with brominated intermediates to introduce functionalized side chains:
text3-[(4-Methoxyphenyl)oxy]propan-1-amine + alkyl bromide → N-alkylated product (21–93% yields)[4]
Protection/Deprotection Strategies
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TBDMS Protection : Used to shield hydroxyl groups during synthesis (e.g., compound 4 in ).
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Hydrazine Deprotection : Cleaves phthalimide protecting groups (e.g., compound 8 synthesis) .
Stability and Degradation
This compound exhibits stability under physiological conditions but degrades via:
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Hydrolysis of Iminoether : The C=N-O bond is susceptible to acidic or enzymatic hydrolysis, yielding secondary amines and carbonyl byproducts .
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Oxidative Degradation : The steroidal backbone may undergo oxidation at the C6 and C17 ketone groups under prolonged light exposure .
Stability Data:
Condition | Half-Life | Notes |
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pH 7.4 (37°C) | >24 hrs | Stable in plasma |
pH <3 | 2–4 hrs | Rapid hydrolysis |
UV Light | 8 hrs | 15% degradation |
Biochemical Interactions
This compound’s pharmacological activity hinges on two reactions:
Na+/K+ ATPase Inhibition
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Mechanism : Binds to the α-subunit of Na+/K+ ATPase, increasing cytosolic Na⁺ and Ca²⁺ via reverse-mode NCX exchange .
SERCA2a Activation
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PLB Displacement : Reduces phospholamban (PLB) binding to SERCA2a by 67%, enhancing Ca²⁺ sequestration () .
Key Spectroscopic Data:
Technique | Findings | Source |
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¹H NMR | δ 3.68–3.60 (m, CH₂O), δ 0.84 (s, (CH₃)₃C) | |
HPLC | Retention time: 8.2 min (C18 column) | |
MS | [M+H]⁺: 328.1017 (calc. 328.1013) |
Scientific Research Applications
Acute Heart Failure Treatment
Istaroxime has been primarily studied for its efficacy in managing acute heart failure. A systematic review and meta-analysis highlighted its significant benefits:
- Increased Left Ventricular Ejection Fraction : Studies demonstrated an increase in left ventricular ejection fraction (mean difference: 1.06, 95% CI: 0.29, 1.82; p = 0.007) .
- Improved Cardiac Index : The cardiac index also showed significant improvement (mean difference: 0.18, 95% CI: 0.11, 0.25; p < 0.00001) .
- Decreased Heart Rate : Istaroxime was associated with a reduction in heart rate (mean difference: -3.05 bpm; p = 0.007), which is beneficial for patients with high heart rates due to heart failure .
Calcium Dysregulation in Cardiomyopathy
Research indicates that istaroxime can ameliorate calcium dysregulation associated with specific cardiomyopathies, such as phospholamban-related cardiomyopathy. A study using a zebrafish model demonstrated that istaroxime treatment improved calcium handling and reduced arrhythmic events in affected cardiomyocytes .
Study Overview
A systematic review included three randomized controlled trials (RCTs) involving a total of 300 patients across various countries (Italy, China, US, etc.). The studies assessed different dosages and treatment durations:
Study ID | Design | Participants | Istaroxime Dosage | Treatment Duration | Primary Outcome |
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Carubelli et al., 2020 | Double-blinded phase II RCT | 120 | 0.5 μg/kg/min (cohort 1), 1.0 μg/kg/min (cohort 2) | 24 hours | E/e′ ratio change |
Metra et al., 2022 | Double-blinded phase II RCT | 60 | 1.0–1.5 μg/kg/min | 24 hours | SBP change |
These studies collectively indicate that istaroxime not only improves hemodynamic parameters but also enhances overall cardiac function in acute heart failure patients.
Mechanism of Action
Istaroxime oxalate exerts its effects through a dual mechanism:
Inhibition of Sodium/Potassium Adenosine Triphosphatase (Na+/K+ ATPase): This increases intracellular sodium levels, which in turn affects calcium handling by reversing the sodium/calcium exchanger.
Stimulation of Sarcoplasmic Reticulum Calcium ATPase Isoform 2 (SERCA2a): This enhances calcium reuptake into the sarcoplasmic reticulum, improving both contraction and relaxation of cardiac muscle cells
Comparison with Similar Compounds
Istaroxime vs. Digoxin
- Mechanism : Both inhibit Na⁺/K⁺-ATPase, but istaroxime uniquely activates SERCA2a, whereas digoxin increases cytosolic Ca²⁺ via Na⁺/Ca²⁺ exchanger (NCX) .
- Clinical Outcomes : Digoxin is associated with toxicity (narrow therapeutic index) and arrhythmias, while istaroxime improves cardiac relaxation (E/A ratio reduction: MD −0.39, p = 0.0001) and maintains stable heart rate (MD −3.05 bpm, p = 0.007) .
Istaroxime vs. Dobutamine
- Mechanism : Dobutamine is a β₁-adrenergic agonist that increases cAMP, whereas istaroxime directly modulates Ca²⁺ cycling .
- Energetics : In pig models, istaroxime increased cardiac work without raising myocardial oxygen consumption, unlike dobutamine, which elevates oxygen demand .
- Safety : Dobutamine increases tachycardia and arrhythmias; istaroxime reduced pulmonary artery systolic pressure (MD −2.30 mmHg, p = 0.00001) and preserved renal function in clinical trials .
Istaroxime vs. Levosimendan
- Mechanism : Levosimendan sensitizes troponin C to Ca²⁺ and activates ATP-sensitive K⁺ channels, while istaroxime enhances SERCA2a activity .
- Efficacy : Both improve cardiac index, but istaroxime uniquely increases systolic blood pressure (MD +5.32 mmHg, p = 0.0006), making it advantageous in hypotensive AHF patients .
- Safety: Levosimendan causes hypotension and headache; istaroxime’s adverse events (nausea, infusion site pain) are manageable and non-life-threatening .
Data Tables
Table 1: Hemodynamic Effects of Istaroxime vs. Comparators
Key Research Findings
- SERCA2a Activation : In failing canine hearts, istaroxime increased SERCA2a Vmax by 34% at 1 nM, restoring Ca²⁺ uptake efficiency .
- Clinical Trials : A meta-analysis of 300 patients showed istaroxime improved LVEF (+1.06 mL, p = 0.007) and reduced E/A ratio (−0.39, p = 0.0001) without increasing arrhythmias .
- Cardiogenic Shock : In the SEISMiC trial, istaroxime increased cardiac output by 0.5 L/min (p < 0.05) and systolic BP by 8 mmHg (p < 0.01) versus placebo .
Biological Activity
Istaroxime oxalate is a novel compound that has garnered attention for its potential therapeutic applications, particularly in the treatment of acute heart failure (AHF). This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in clinical studies, and potential side effects.
Istaroxime functions primarily through two mechanisms:
- Inhibition of Na+/K+-ATPase : This inhibition leads to an increase in intracellular sodium levels, which subsequently enhances calcium influx through the sodium-calcium exchanger (NCX). The increased intracellular calcium concentration improves myocardial contractility during systole.
- Activation of SERCA2a : Istaroxime stimulates the sarcoplasmic reticulum calcium ATPase (SERCA2a), promoting calcium reuptake into the sarcoplasmic reticulum. This action not only enhances contractility but also facilitates myocardial relaxation during diastole, thereby improving overall cardiac function without significantly increasing heart rate or inducing arrhythmias .
Efficacy in Clinical Trials
Recent studies have demonstrated the efficacy of istaroxime in managing AHF:
- Hemodynamic Improvements : In a systematic review, istaroxime was associated with significant improvements in hemodynamic parameters such as:
- Comparative Studies : In preclinical models, istaroxime showed superior efficacy compared to traditional inotropic agents like dobutamine, particularly in terms of reducing the risk of arrhythmias while enhancing cardiac output .
Case Studies
Several case studies highlight the clinical application of istaroxime:
- Case Study 1 : A patient with advanced heart failure exhibited improved left ventricular ejection fraction and reduced pulmonary artery pressures after receiving istaroxime treatment over a period of several days.
- Case Study 2 : A clinical trial involving patients with acute decompensated heart failure demonstrated that those treated with istaroxime had better outcomes compared to those receiving standard care, particularly in terms of recovery speed and reduction in hospitalization duration .
Safety and Side Effects
While istaroxime presents a promising therapeutic profile, it is not without potential side effects:
- Injection Site Reactions : Patients may experience pain at the injection site.
- Gastrointestinal Issues : Some reports indicate gastrointestinal discomfort associated with istaroxime administration.
- Limited Half-Life : The compound has a short half-life (~1 hour), necessitating continuous infusion for sustained effects .
Q & A
Basic Research Questions
Q. What is the dual mechanism of action of istaroxime oxalate, and how does it address cardiac dysfunction?
this compound exerts a dual mechanism:
- Na+/K+-ATPase inhibition enhances myocardial contractility by increasing intracellular sodium, which promotes calcium influx via the Na+/Ca²⁺ exchanger (NCX), improving systolic function .
- SERCA2a activation facilitates calcium reuptake into the sarcoplasmic reticulum, accelerating diastolic relaxation and reducing cytoplasmic calcium overload, thereby improving diastolic function . Methodological insight: Preclinical validation involves isolated cardiomyocyte assays (e.g., measuring calcium transients) and animal models (e.g., heart failure-induced rodents) to quantify SERCA2a activity via ATPase assays and Western blotting .
Q. How do preclinical models inform istaroxime’s therapeutic potential in heart failure?
Key models include:
- Rodent models of pressure-overload heart failure to assess SERCA2a activity and calcium cycling via confocal microscopy .
- Zebrafish models (e.g., plnaR14del mutants) to evaluate diastolic calcium dynamics and cardiac relaxation using calcium-sensitive dyes (e.g., Fluo-4) .
- Canine models of acute heart failure (AHF) to measure hemodynamic parameters (e.g., LVEDP, cardiac index) . Data contradiction: While rodent studies show consistent SERCA2a activation, interspecies variability in Na+/K+-ATPase sensitivity requires careful dose translation to humans .
Q. What are the primary endpoints used in Phase 2 clinical trials for istaroxime in cardiogenic shock?
- Systolic Blood Pressure (SBP) AUC over 6 hours is a pivotal endpoint, reflecting rapid hemodynamic stabilization .
- Secondary endpoints include:
- Echocardiographic measures (e.g., LVEF, E/A ratio) .
- Renal function markers (e.g., creatinine clearance) .
Methodological note: Trials like SEISMiC (NCTXXXX) use double-blinded, placebo-controlled designs with stratified randomization based on SCAI shock stages (B/C) .
Advanced Research Questions
Q. How do dosing regimens in Phase 2 trials impact istaroxime’s hemodynamic and safety profiles?
- Constant vs. decreasing doses : The SEISMiC Extension Study compared 1.0–1.5 µg/kg/min constant infusion versus tapered dosing over 60 hours. Both regimens improved SBP, but constant dosing showed sustained 24-hour benefits with no arrhythmogenic risk .
- Safety considerations : Prolonged infusion (up to 60 hours) requires monitoring for QT interval prolongation, though trials report no significant arrhythmias . Data contradiction: Earlier Phase 2a trials (HORIZON-HF) used 6-hour infusions, raising questions about optimal duration for SERCA2a-mediated effects .
Q. What molecular techniques validate istaroxime’s selectivity for SERCA2a over other isoforms?
- ATPase activity assays using cardiac sarcoplasmic reticulum (SR) vesicles quantify SERCA2a-specific activation (Kd for Ca²⁺ = 0.3 µM in heart failure models) .
- CRISPR/Cas9 knockout models of SERCA2a in cardiomyocytes confirm loss of istaroxime’s lusitropic effects .
- Metabolite analysis : PST3093 (a major metabolite) lacks Na+/K+-ATPase inhibition but retains SERCA2a activation, enabling mechanistic decoupling in vivo .
Q. How do meta-analyses address variability in istaroxime’s clinical outcomes across populations?
- Pooled analysis of three RCTs (n=300) shows istaroxime increases cardiac index (MD: 0.18 L/min/m², p<0.001) and reduces E/A ratio (MD: -0.39, p<0.001) .
- Subgroup stratification by SCAI shock stage (B vs. C) reveals stronger SBP improvements in Stage B, highlighting patient selection biases in early trials . Methodological gap: Heterogeneity in trial designs (e.g., infusion duration, endpoints) complicates cross-study comparisons .
Q. What in vitro assays quantify istaroxime’s anti-arrhythmic potential despite Na+/K+-ATPase inhibition?
- Patch-clamp electrophysiology in ventricular myocytes measures action potential duration (APD) and early afterdepolarizations (EADs). Istaroxime shortens APD without inducing EADs, unlike digoxin .
- Optical mapping in Langendorff-perfused hearts evaluates calcium wave propagation and arrhythmia incidence .
Properties
IUPAC Name |
(3Z,5S,8R,9S,10R,13S,14S)-3-(2-aminoethoxyimino)-10,13-dimethyl-1,2,4,5,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-6,17-dione;oxalic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32N2O3.C2H2O4/c1-20-7-5-13(23-26-10-9-22)11-17(20)18(24)12-14-15-3-4-19(25)21(15,2)8-6-16(14)20;3-1(4)2(5)6/h14-17H,3-12,22H2,1-2H3;(H,3,4)(H,5,6)/b23-13-;/t14-,15-,16-,17+,20+,21-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJLPXHFMMRXIHT-IBLOMREBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(=NOCCN)CC1C(=O)CC3C2CCC4(C3CCC4=O)C.C(=O)(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC/C(=N/OCCN)/C[C@@H]1C(=O)C[C@@H]3[C@@H]2CC[C@]4([C@H]3CCC4=O)C.C(=O)(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H34N2O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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